molecular formula C14H16N2O5S B4087819 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B4087819
M. Wt: 324.35 g/mol
InChI Key: QTHJGCUWPAAQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic acetamide derivative featuring a benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin) scaffold. The core benzisothiazole structure is recognized as a privileged scaffold in medicinal chemistry with a wide spectrum of reported biological properties . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The molecular structure integrates a sulfonyl group adjacent to the lactam, which can serve as a key pharmacophore influencing electronic properties and target binding. The tetrahydrofuran (THF) methyl group attached to the acetamide nitrogen introduces a heterocyclic, semi-rigid moiety that can enhance solubility and provide a vector for specific molecular interactions. Structural analogs of this compound, particularly those incorporating substituted acetamide groups, have been investigated for their potential biological activities. For instance, similar molecules have been designed and synthesized as potential kappa opioid receptor (KOR) agonists for central nervous system (CNS) research , while other acetamide derivatives have been evaluated for anticonvulsant properties . From a synthetic chemistry perspective, recent advancements allow for efficient and green oxidation of the benzisothiazole core using Selectfluor in aqueous media, highlighting the relevance of this heterocyclic system in modern organic methodology . Researchers can utilize this compound as a key intermediate or building block for the development of novel small molecules, or as a chemical probe for investigating new biological targets. This product is strictly for research use in laboratory settings. It is not for human or veterinary use.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13(15-8-10-4-3-7-21-10)9-16-14(18)11-5-1-2-6-12(11)22(16,19)20/h1-2,5-6,10H,3-4,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHJGCUWPAAQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]isothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxido and oxo groups: These functional groups can be introduced via oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the tetrahydrofuran moiety: This step might involve nucleophilic substitution or addition reactions, using tetrahydrofuran derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.

    Reduction: Reduction reactions can be used to remove oxygen atoms or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidized states, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituents on the Acetamide Nitrogen

The acetamide nitrogen substituent significantly impacts biological activity and physicochemical properties. Key analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Key References
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide 2-Ethylphenyl C₁₇H₁₅N₂O₄S 343.38
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-isopropylphenyl)acetamide 2-Isopropylphenyl C₁₈H₁₈N₂O₄S 358.41
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl C₁₅H₁₂N₂O₅S 332.33
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Tetrahydrofuran-2-ylmethyl C₁₅H₁₈N₂O₅S 338.37 Target Compound

Core Modifications

Analogues with modified benzoisothiazolone cores include:

  • 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid : A carboxylic acid derivative used as an intermediate for esters and amides with antifungal activity .

Physicochemical Properties

  • Solubility : The THF-methyl group increases water solubility compared to alkyl/aryl substituents, as evidenced by logP values (target compound: ~1.2 vs. 2-ethylphenyl analogue: ~2.5) .
  • Stability : Benzoisothiazolone derivatives are generally stable under physiological conditions, but the THF ring may introduce susceptibility to oxidative degradation .

Crystallographic and Molecular Interaction Studies

  • N-(2-Ethylphenyl) Derivative : Crystal packing stabilized by N–H⋯N hydrogen bonds, forming 1D chains .
  • 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid : Exhibits planar benzoisothiazolone core with carboxylate group facilitating salt formation .

Biological Activity

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a member of the isothiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O5S
  • Molecular Weight : 298.31 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structural formula.

The biological activity of isothiazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxido and acetamide groups in this compound suggests potential interactions with biological macromolecules that could lead to therapeutic effects.

Antimicrobial Activity

Research indicates that isothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. A study highlighted that certain benzimidazole derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that related isothiazole compounds may share similar properties .

Anticancer Activity

Compounds containing isothiazole moieties have been investigated for their anticancer potential. A review of benzimidazole derivatives noted their effectiveness against various cancer cell lines, indicating that the structural features of these compounds may contribute to their cytotoxicity against tumors . The specific activity of our compound in cancer models remains to be elucidated but warrants investigation.

Anti-inflammatory Effects

Isothiazoles are also known for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating chronic inflammatory diseases .

Study on Antimicrobial Efficacy

In a comparative study involving various isothiazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, a derivative with a similar structure showed an MIC of 16 µg/mL against Staphylococcus aureus, suggesting promising antimicrobial potential for our compound as well .

CompoundTarget OrganismMIC (µg/mL)
Compound AS. aureus16
Compound BE. coli32
Compound CP. aeruginosa64

Anticancer Research

A recent study focused on the synthesis and evaluation of isothiazole derivatives for anticancer activity reported that several compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. While specific data on our compound is lacking, it highlights the potential for further research into its anticancer properties .

Q & A

Basic: What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling reactions : The benzoisothiazolone dioxido core is functionalized via nucleophilic substitution or amidation.
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is used to solubilize intermediates .
  • Catalysts : Triethylamine or sodium hydride may facilitate base-mediated reactions .
  • Protection/deprotection : Protecting groups (e.g., Boc) may stabilize reactive sites during synthesis .
    Yield optimization requires precise control of temperature (0–60°C) and pH (neutral to mildly acidic) .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the tetrahydrofuran-methyl and acetamide groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of byproducts .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 289.31 g/mol for analogs) .

Advanced: How to address discrepancies in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Impurity profiles : Byproducts from incomplete purification (e.g., residual DMF) can skew results .
  • Solubility limitations : Use of DMSO as a vehicle may alter pharmacokinetics .
    Methodological resolution :
    • Standardize assays (e.g., uniform cell models, IC50 protocols).
    • Employ orthogonal purity validation (e.g., NMR + HPLC) .

Advanced: What strategies enhance bioavailability based on structural features?

The compound’s low solubility (due to hydrophobic benzoisothiazolone) can be mitigated via:

  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the tetrahydrofuran moiety .
  • Cocrystallization : Pair with coformers (e.g., succinic acid) to improve dissolution .
  • Structural analogs : Replace the tetrahydrofuran-methyl group with pyran or morpholine rings to enhance water solubility .

Advanced: How to resolve contradictory NMR data in reaction intermediates?

  • Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening .
  • 2D NMR : HSQC/HMBC clarifies ambiguous coupling patterns (e.g., distinguishing NH from OH protons) .
  • Deuterated solvents : Avoid signal overlap (e.g., use DMSO-d6 instead of CDCl3 for polar intermediates) .

Advanced: What computational methods predict interaction mechanisms with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) .
  • Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes .
  • Free energy calculations : MM-PBSA quantifies binding affinities for SAR refinement .

Basic: What key structural features influence reactivity?

  • Benzoisothiazolone dioxido core : Electron-withdrawing groups enhance electrophilic reactivity at C3 .
  • Tetrahydrofuran-methyl group : Steric hindrance may slow nucleophilic attacks on the acetamide .
  • Acetamide linker : Susceptible to hydrolysis under acidic/basic conditions .

Advanced: How to optimize reaction yields while minimizing byproducts?

  • Stoichiometric control : Limit excess reagents (e.g., 1.1 eq. of coupling agents) to reduce dimerization .
  • Catalyst screening : Pd(OAc)₂ for cross-coupling vs. EDCl/HOBt for amide bond formation .
  • In-line monitoring : ReactIR tracks reaction progress in real time to quench at optimal conversion .

Advanced: What are the implications of chirality in synthesis and bioactivity?

  • Stereocenters : The tetrahydrofuran-methyl group may introduce chirality affecting target binding .
  • Resolution methods : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers .
  • Bioactivity differences : Test enantiomers separately in assays (e.g., IC50 varies by 10-fold in analogs) .

Basic: What are the stability profiles under various conditions?

  • Thermal stability : Decomposes above 150°C (DSC/TGA data) .
  • Photostability : Protect from UV light to prevent sulfonyl group degradation .
  • Solution stability : Stable in DMSO for ≤48 hours; avoid aqueous buffers at pH >8 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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